ethyl (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-5-(3,4-diethoxyphenyl)-7-methyl-3,5-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;formaldehyde ethyl (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-5-(3,4-diethoxyphenyl)-7-methyl-3,5-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;formaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC0995811
InChI: InChI=1S/C36H36ClN3O4S.CH2O/c1-5-42-31-17-16-24(19-32(31)43-6-2)34-33(35(41)44-7-3)23(4)38-36-40(34)22-27(45-36)18-26-21-39(30-15-11-9-13-28(26)30)20-25-12-8-10-14-29(25)37;1-2/h8-19,21,34H,5-7,20,22H2,1-4H3;1H2/b27-18-;
SMILES: CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2CC(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6Cl)S3)C)C(=O)OCC)OCC.C=O
Molecular Formula: C37H38ClN3O5S
Molecular Weight: 672.2 g/mol

ethyl (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-5-(3,4-diethoxyphenyl)-7-methyl-3,5-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;formaldehyde

CAS No.:

Cat. No.: VC0995811

Molecular Formula: C37H38ClN3O5S

Molecular Weight: 672.2 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-5-(3,4-diethoxyphenyl)-7-methyl-3,5-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;formaldehyde -

Specification

Molecular Formula C37H38ClN3O5S
Molecular Weight 672.2 g/mol
IUPAC Name ethyl (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-5-(3,4-diethoxyphenyl)-7-methyl-3,5-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;formaldehyde
Standard InChI InChI=1S/C36H36ClN3O4S.CH2O/c1-5-42-31-17-16-24(19-32(31)43-6-2)34-33(35(41)44-7-3)23(4)38-36-40(34)22-27(45-36)18-26-21-39(30-15-11-9-13-28(26)30)20-25-12-8-10-14-29(25)37;1-2/h8-19,21,34H,5-7,20,22H2,1-4H3;1H2/b27-18-;
Standard InChI Key ZLADXCRVHYQTGJ-WOWWZAAFSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C/C(=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6Cl)/S3)C)C(=O)OCC)OCC.C=O
SMILES CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2CC(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6Cl)S3)C)C(=O)OCC)OCC.C=O
Canonical SMILES CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2CC(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6Cl)S3)C)C(=O)OCC)OCC.C=O

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